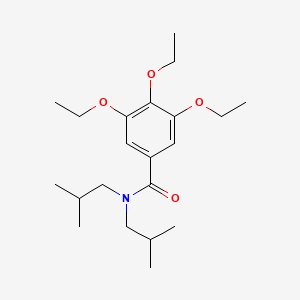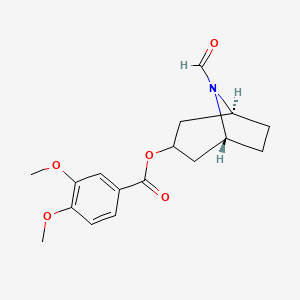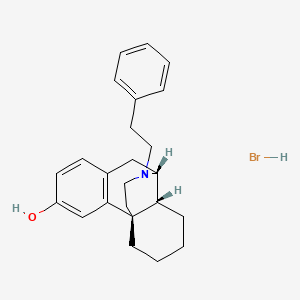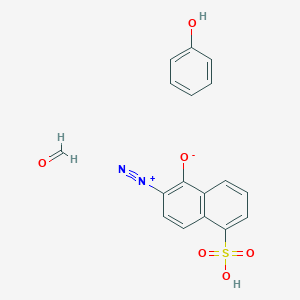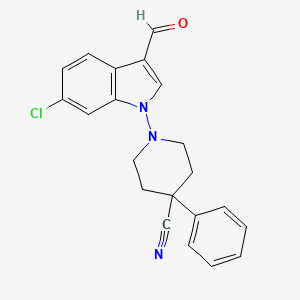
1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile is a synthetic organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions The piperidine ring is then synthesized and attached to the indole moiety
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 1-(6-Chloro-3-carboxy-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile.
Reduction: 1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety is known to engage in various biochemical pathways, potentially influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-methylpiperidine-4-carbonitrile: Similar structure with a methyl group instead of a phenyl group.
1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.
Uniqueness
1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the indole ring, chloro, formyl, phenyl, and carbonitrile groups in a single molecule makes it a versatile compound for various applications.
Propiedades
Número CAS |
923295-32-3 |
|---|---|
Fórmula molecular |
C21H18ClN3O |
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
1-(6-chloro-3-formylindol-1-yl)-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C21H18ClN3O/c22-18-6-7-19-16(14-26)13-25(20(19)12-18)24-10-8-21(15-23,9-11-24)17-4-2-1-3-5-17/h1-7,12-14H,8-11H2 |
Clave InChI |
CBYYQYPSIYMEHA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C#N)C2=CC=CC=C2)N3C=C(C4=C3C=C(C=C4)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)

![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
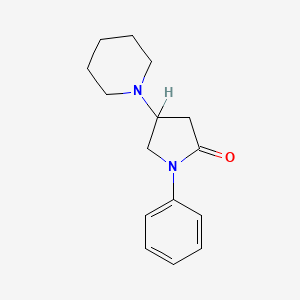
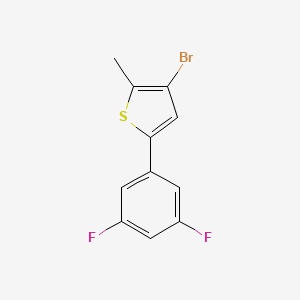
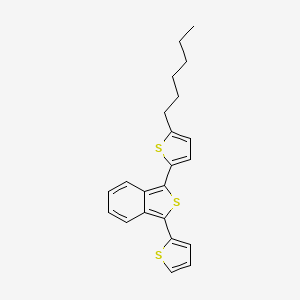
![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
